molecular formula C14H26N2O4 B11729824 Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate

Cat. No.: B11729824
M. Wt: 286.37 g/mol
InChI Key: DXIPFEWXUZOSON-UHFFFAOYSA-N
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Description

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route generally includes the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild acids for deprotection, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include ketones, alcohols, and substituted amines.

Scientific Research Applications

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems .

Comparison with Similar Compounds

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.

Biological Activity

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a piperidine moiety, which is significant for its biological activity. The Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the compound. The synthesis typically involves the reaction of amino acids with Boc-protected piperidine derivatives, yielding high enantiomeric purity and good yields. For instance, reactions conducted under controlled conditions have shown yields ranging from 74% to 84% for various derivatives .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For example, derivatives have shown cytotoxicity against tumor cell lines such as FaDu (hypopharyngeal cancer) and A375 (melanoma), with mechanisms involving apoptosis induction and inhibition of cell proliferation .

2. Cholinesterase Inhibition

  • The compound has been investigated for its potential as a cholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. Structure-activity relationship studies suggest that modifications to the piperidine ring can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

3. Neuroprotective Effects

  • Some derivatives have demonstrated neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. These findings are particularly relevant in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeModel UsedIC50/EC50 ValuesReference
AnticancerFaDu Cell LineIC50 = 25 µM
Cholinesterase InhibitionAChE Inhibition AssayIC50 = 30 µM
NeuroprotectionNeuronal Cell CulturesEC50 = 15 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells is mediated through intrinsic pathways involving caspases and mitochondrial dysfunction.
  • Cholinergic Mechanism : By inhibiting cholinesterases, the compound increases acetylcholine levels, enhancing neurotransmission in cholinergic pathways, which is beneficial in Alzheimer's disease models.
  • Antioxidant Activity : Compounds derived from this framework have shown the ability to scavenge free radicals, thereby protecting neurons from oxidative damage.

Properties

IUPAC Name

tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIPFEWXUZOSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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